REACTION_CXSMILES
|
Br[C:2]12[CH2:11][CH:6]3[CH2:7][CH:8]([CH2:10][C:4](Br)([CH2:5]3)[CH2:3]1)[CH2:9]2.[C:13]1([OH:19])[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1>CO>[OH:19][C:13]1[CH:18]=[CH:17][C:16]([C:2]23[CH2:11][CH:6]4[CH2:7][CH:8]([CH2:10][C:4]([C:16]5[CH:17]=[CH:18][C:13]([OH:19])=[CH:14][CH:15]=5)([CH2:5]4)[CH2:3]2)[CH2:9]3)=[CH:15][CH:14]=1
|
Name
|
diol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1.876 g
|
Type
|
reactant
|
Smiles
|
BrC12CC3(CC(CC(C1)C3)C2)Br
|
Name
|
|
Quantity
|
28.1 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
185 °C
|
Type
|
CUSTOM
|
Details
|
stirred for 5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
by precipitating in water (200 mL) at 60° C.
|
Type
|
FILTRATION
|
Details
|
the precipitate was filtered from the hot solution
|
Type
|
CUSTOM
|
Details
|
purified with MC and water
|
Type
|
CUSTOM
|
Details
|
Thus obtained 1,3-BPA was recrystallized with MC
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
OC1=CC=C(C=C1)C12CC3(CC(CC(C1)C3)C2)C2=CC=C(C=C2)O
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 75% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |